molecular formula C16H16O2 B1149160 4'-Methyl-biphenyl-4-carboxylic acid ethyl ester CAS No. 106508-97-8

4'-Methyl-biphenyl-4-carboxylic acid ethyl ester

Cat. No. B1149160
M. Wt: 240
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds, such as 4-(4′-hydroxyphenyl)- and 4-(2′-hydroxy-5′-methylphenyl)methyl cyclohexane carboxylic acid ethyl esters, involves starting from phenol and para-cresol. These processes highlight the versatility of phenolic compounds in synthesizing esters with potential inhibitory activity in photooxidation processes (Ch. K. Rasulov et al., 2011).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, like the 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, utilizes techniques such as X-ray crystallography, NMR, MS, and IR. These analyses provide detailed insights into the arrangement of atoms and the geometry of molecules, which is crucial for understanding their chemical behavior (Bin Wang & Heng-Shan Dong, 2009).

Chemical Reactions and Properties

Chemical reactions involving compounds like (4R-trans)-2-(1-methyl- ethenyl)-1,3,2-dioxaborolane-4,5-dicarboxylic acid, bis-ethyl ester, showcase the potential for creating chiral enol borates that condense with aldehydes. This process yields optically active 4-hydroxy-2-alkanones, demonstrating the utility of such compounds in asymmetric synthesis (G. P. Boldrini et al., 1987).

Physical Properties Analysis

The physical properties of related esters are influenced by their molecular structure, as seen in the synthesis and characterization of optically active paraconic-acid derivatives. The resolution and determination of absolute configuration through experimental and computational methods provide insight into the physical characteristics of these molecules (S. Coriani et al., 2009).

Chemical Properties Analysis

The chemical properties of 4'-Methyl-biphenyl-4-carboxylic acid ethyl ester and its analogs can be explored through the study of their reactivity, stability, and interactions with other compounds. For instance, the synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters reveal their potential as analgesic and anti-inflammatory agents, highlighting the chemical versatility of these esters (P. D. Gokulan et al., 2012).

Scientific Research Applications

Catalytic Hydrogenation

The research on additive-free catalytic systems for the hydrogenation of carboxylic acid esters to alcohols highlights the application of 4'-Methyl-biphenyl-4-carboxylic acid ethyl ester in catalysis. A well-defined cobalt pincer catalyst precursor facilitated the hydrogenation process, showing the potential for efficient transformation of esters, including ethyl esters, into alcohols, thus illustrating its significance in green chemistry and sustainable processes (Yuwen et al., 2017).

Hydrolysis Mechanisms

A study on the hydrolysis of carboxylic acid esters under neutral and alkaline conditions provided insights into the reaction mechanisms, employing a hybrid supermolecule-PCM approach. This research contributes to understanding the chemical behavior and reactivity of ester compounds, including those structurally related to 4'-Methyl-biphenyl-4-carboxylic acid ethyl ester, under various pH conditions, which is crucial for environmental chemistry and waste management applications (Gómez-Bombarelli et al., 2013).

Material Science and Polymer Chemistry

The synthesis and characterization of ester-functionalized polycarbonates through copolymerization of ester-substituted oxiranes and carbon dioxide reveal the material science application of esters. This study showcases how ester-functionalized compounds can be utilized in creating new polymer materials with potential applications in biodegradable plastics, coatings, and other advanced materials (Duchateau et al., 2006).

Synthetic Methodologies

In synthetic chemistry, the development of new reactions and methodologies is crucial. The Pfitzinger-type synthesis of 4-carboxy-1,8-naphthyridines using synthon [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester demonstrates the role of ester compounds in facilitating the synthesis of complex molecules. This approach is vital for medicinal chemistry and the development of ligands for metal-organic frameworks (Zong et al., 2008).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to hazard classifications . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place. It should be stored away from strong oxidizing agents .

properties

IUPAC Name

ethyl 4-(4-methylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-3-18-16(17)15-10-8-14(9-11-15)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIUPCBLFWHEPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methyl-biphenyl-4-carboxylic acid ethyl ester

Synthesis routes and methods

Procedure details

Name
substrate
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
IAd
Quantity
0.045 mmol
Type
reagent
Reaction Step Three

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